Allyl trifluoroacetate

Catalog No.
S661958
CAS No.
383-67-5
M.F
C5H5F3O2
M. Wt
154.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl trifluoroacetate

CAS Number

383-67-5

Product Name

Allyl trifluoroacetate

IUPAC Name

prop-2-enyl 2,2,2-trifluoroacetate

Molecular Formula

C5H5F3O2

Molecular Weight

154.09 g/mol

InChI

InChI=1S/C5H5F3O2/c1-2-3-10-4(9)5(6,7)8/h2H,1,3H2

InChI Key

XIVPVSIDXBTZLM-UHFFFAOYSA-N

SMILES

C=CCOC(=O)C(F)(F)F

Canonical SMILES

C=CCOC(=O)C(F)(F)F

Precursor for Nucleophilic Allylic Metals

  • Allyltrifluoroacetate serves as a crucial precursor for generating nucleophilic allylic metal species. These species, often formed by reacting allyltrifluoroacetate with a strong base, act as versatile building blocks in organic synthesis.
  • The allyl group (CH2=CH-CH2) within the molecule is readily displaced by the nucleophile, allowing for the formation of carbon-carbon bonds and the introduction of the allyl moiety into target molecules.
  • This strategy is particularly valuable in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and functional materials [].

Reagent in Alkylation Reactions

  • Allyltrifluoroacetate can participate directly in alkylation reactions, where it acts as an alkylating agent.
  • The electrophilic nature of the carbon atom adjacent to the trifluoroacetate group allows it to react with various nucleophiles, enabling the introduction of the allyl group into target molecules.
  • This approach offers a convenient method for functionalizing organic compounds and creating diverse structures [].

Intermediate in Pharmaceutical Synthesis

  • Due to its ability to introduce the allyl group and its versatile reactivity, allyltrifluoroacetate finds application as an intermediate in the synthesis of various pharmaceuticals.
  • The specific role and functionalities it contributes to the final drug molecule can vary depending on the target compound.
  • However, its presence can be crucial for achieving desired pharmaceutical properties.

Allyl trifluoroacetate is an organic compound characterized by the presence of an allyl group (prop-2-enyl) attached to a trifluoroacetate moiety. Its chemical formula is C5H5F3O2\text{C}_5\text{H}_5\text{F}_3\text{O}_2, and it is noted for its unique properties imparted by the trifluoromethyl group, which enhances its reactivity and stability compared to other esters. The compound is a colorless liquid with a pungent odor and is classified as a hazardous material due to its flammability and corrosiveness, causing severe skin burns and eye damage upon contact .

Allyl trifluoroacetate is a flammable liquid and should be handled with appropriate safety precautions []. It is also likely to be an irritant and may cause skin or eye irritation upon contact. Specific data on toxicity is not readily available. Always consult the Safety Data Sheet (SDS) for the specific product before handling allyl trifluoroacetate.

Additional Notes:

  • The information presented here is based on scientific research and is not intended for any medical or commercial use.
  • Always perform experiments with allyl trifluoroacetate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat.
, particularly in radical and ionic mechanisms. Notably, it undergoes oxidation reactions with hydroxyl radicals and chlorine atoms, yielding different products depending on the reaction conditions. The rate coefficients for these reactions have been measured, indicating that allyl trifluoroacetate reacts with hydroxyl radicals at a rate of approximately 9.27×10129.27\times 10^{-12} cm³/molecule/s and with chlorine atoms at 1.75×10101.75\times 10^{-10} cm³/molecule/s .

The primary products from these reactions include chloroalkoxy radicals formed from chlorine addition to the terminal carbon atom of the allyl group, which can further decompose into various byproducts .

The synthesis of allyl trifluoroacetate can be accomplished through several methods:

  • Direct Esterification: Allyl alcohol reacts with trifluoroacetic acid in the presence of acid catalysts.
  • Palladium-Catalyzed Reactions: Allyl trifluoroacetate can be generated via palladium-catalyzed reactions involving allylsilanes, where hexamethyldisilane is used as a reagent .
  • Three-Component Reactions: Recent studies have reported one-pot synthesis methods that incorporate multiple reactants to yield allyl trifluoroacetate efficiently .

Allyl trifluoroacetate finds applications in various fields:

  • Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules.
  • Pharmaceuticals: Its derivatives are explored for potential use in drug development due to their unique reactivity.
  • Atmospheric Chemistry: Research indicates its role in atmospheric degradation processes, contributing to studies on environmental impact and global warming potential .

Research on the interaction of allyl trifluoroacetate with radical species has provided insights into its reactivity under atmospheric conditions. Studies have shown that it interacts significantly with hydroxyl radicals and chlorine atoms, leading to various degradation products that may influence environmental chemistry . These interactions highlight its importance in understanding both synthetic pathways and environmental behavior.

Allyl trifluoroacetate shares similarities with several other compounds, particularly those containing fluorinated groups or unsaturated functionalities. Here are some comparable compounds:

Compound NameStructure TypeKey Features
Vinyl trifluoroacetateUnsaturated esterSimilar reactivity; used in radical chemistry
Allyl acetateUnsaturated esterLess reactive than allyl trifluoroacetate
3-Fluoropropanoic acidFluorinated carboxylic acidExhibits different biological activity
Trifluoroacetic acidFluorinated carboxylic acidStronger acidity; used as a reagent

Allyl trifluoroacetate's uniqueness lies in its combination of an allylic structure with a highly electronegative trifluoromethyl group, which enhances its reactivity compared to non-fluorinated analogs like allyl acetate. This distinctive feature makes it particularly valuable in synthetic organic chemistry and environmental studies.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

383-67-5

Wikipedia

Allyl trifluoroacetate

Dates

Modify: 2023-08-15

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